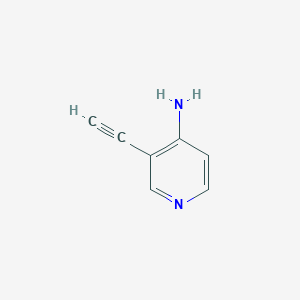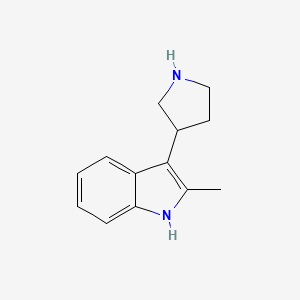
2-methyl-3-pyrrolidin-3-yl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-methyl-3-pyrrolidin-3-yl-1H-indole” is a chemical compound that belongs to the class of indole alkaloids. It is structurally similar to “1-methyl-3-(pyrrolidin-3-yl)-1H-indole”, which has a molecular weight of 200.28 . The compound is typically stored at room temperature and appears as an oil .
Synthesis Analysis
The synthesis of indole derivatives often involves the use of the Fischer indolisation process . This process is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a five-membered pyrrolidine ring and a six-membered indole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
Indole derivatives, including “this compound”, can undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions due to the presence of excessive π-electrons . Additionally, they can be involved in [4+2] cycloaddition/dehydration/oxidative aromatization cascade reactions .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- 3-Amino alkylated indoles, including a compound similar to 2-methyl-3-pyrrolidin-3-yl-1H-indole, have been used as corrosion inhibitors for mild steel in acidic environments. These compounds showed high inhibition efficiencies, suggesting their potential application in industrial corrosion protection (Verma et al., 2016).
Chemical Synthesis Methods
- The ring-methylation of indoles, a process related to producing derivatives like this compound, has been achieved using supercritical methanol. This method demonstrates an efficient way to modify the chemical structure of indoles for various applications (Kishida et al., 2010).
Antitumor Activity
- Certain indole derivatives, structurally related to this compound, have shown significant antitumor activities in experimental models. These compounds act as cyclin-dependent kinase inhibitors and have been effective in reducing tumor volume in models of malignant peritoneal mesothelioma (Carbone et al., 2013).
Synthesis and Characterization
- Novel derivatives of this compound have been synthesized and characterized, demonstrating the versatility of this compound in forming new chemical entities. These synthesis methods can be crucial for developing new pharmaceuticals or materials (Mogulaiah et al., 2018).
Drug Discovery
- Indole derivatives similar to this compound have been studied as potential ligands for the 5-HT6 receptor, showing potent binding affinity in in vitro assays. This suggests their potential application in drug discovery, particularly for neurological conditions (Nirogi et al., 2011).
Chemical Reactions and Properties
- Various studies have explored the chemical reactions and properties of indole derivatives, including those structurally similar to this compound. These studies contribute to a better understanding of the chemical behavior and potential applications of these compounds (Various Authors, 2003-2023).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, which suggests that they may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, have diverse biological activities and can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-methyl-3-pyrrolidin-3-yl-1H-indole is not well-defined. Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms for this compound are yet to be identified.
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors . The specific pathways and interactions for this compound remain to be identified.
Eigenschaften
IUPAC Name |
2-methyl-3-pyrrolidin-3-yl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-13(10-6-7-14-8-10)11-4-2-3-5-12(11)15-9/h2-5,10,14-15H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFHKXKCSMHQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
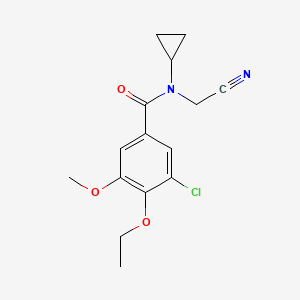
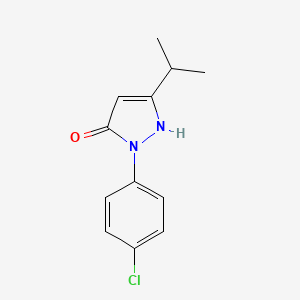
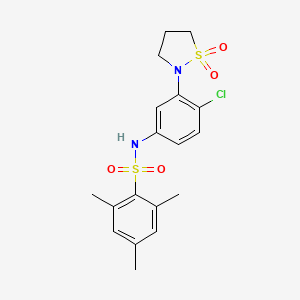
![2-(4-Chlorophenyl)-8-((2,4-dimethylphenyl)sulfonyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2740249.png)
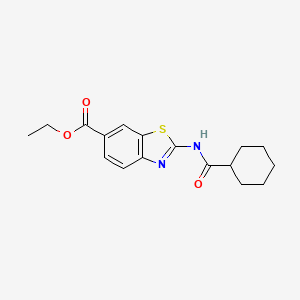
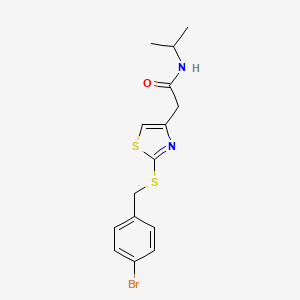

![N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2740260.png)
![3-[[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2740262.png)
![N-(3-fluoro-4-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2740264.png)
![N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2740266.png)
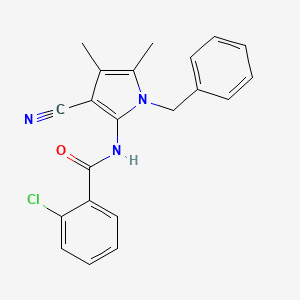
![3-(2-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740268.png)
